molecular formula C20H26O4 B12322947 12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one

12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one

Cat. No.: B12322947
M. Wt: 330.4 g/mol
InChI Key: DNBGAGAUTOKWGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one involves a multi-step process starting from a readily prepared trans-6,6-bicyclic AB ring precursor. The highly bridged azapentacyclic core structure is constructed rapidly through a 14-step sequence .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Spiraea japonica var. stellaris. The extraction process includes several purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one has several scientific research applications:

    Chemistry: Used as a model compound for studying complex molecular structures and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, enzyme activity, and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiramilactone A: Another diterpenoid with a similar structure but different functional groups.

    Spiramilactone C: A related compound with variations in its molecular structure.

Uniqueness

12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one is unique due to its highly bridged azapentacyclic core structure and its specific biological activities. Its complex structure makes it a valuable compound for studying intricate molecular interactions and developing new therapeutic agents .

Biological Activity

12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one is a complex organic compound characterized by its intricate polycyclic structure and diverse functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H26O4C_{20}H_{26}O_{4}, with a molecular weight of 330.4 g/mol.

PropertyValue
Molecular FormulaC20H26O4C_{20}H_{26}O_{4}
Molecular Weight330.4 g/mol
IUPAC NameThis compound
InChI KeyDNBGAGAUTOKWGJ-UHFFFAOYSA-N

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways by binding to their active sites.
  • Receptor Interaction : It can interact with various receptors on cell membranes, triggering intracellular signaling cascades that affect cellular responses.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties:

  • Study Findings : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Antioxidant Properties

The compound's antioxidant capacity has been evaluated using various assays:

  • DPPH Assay : The DPPH radical scavenging assay showed that the compound effectively neutralized DPPH radicals in a concentration-dependent manner .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against several bacterial strains:

  • Case Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations .

Synthesis and Extraction

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors:

  • Formation of Core Structure : The hexacyclic core is constructed through cyclization reactions.
  • Functionalization : Hydroxyl and methyl groups are introduced via selective functionalization methods.

Industrial production often involves extraction from natural sources such as Spiraea japonica var. stellaris, followed by purification processes to enhance yield and purity .

Comparative Analysis with Similar Compounds

12-Hydroxy-5-methyl-13-methylidene shares structural similarities with other compounds like Spiramilactone A and C but differs in functional group positioning and biological activity profiles.

Compound NameStructural FeaturesBiological Activity
Spiramilactone ASimilar diterpenoid structureModerate anti-inflammatory
Spiramilactone CVariations in ring structureAntimicrobial properties

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one

InChI

InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3

InChI Key

DNBGAGAUTOKWGJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O

Origin of Product

United States

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